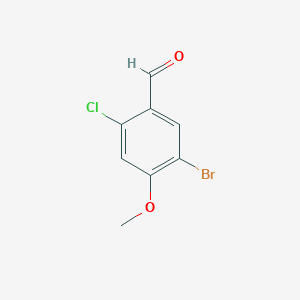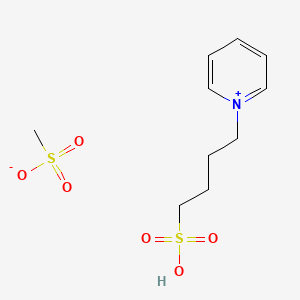
1-(4-Sulfobutyl)pyridin-1-ium methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Sulfobutyl)pyridin-1-ium methanesulfonate is a chemical compound known for its unique properties and applications in various scientific fields. This compound belongs to the class of sulfobetaines, which are zwitterionic surfactants with both positive and negative charges within the same molecule. Its structure consists of a pyridinium ring substituted with a sulfobutyl group and a methanesulfonate counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Sulfobutyl)pyridin-1-ium methanesulfonate can be synthesized through several synthetic routes. One common method involves the reaction of 4-(pyridin-1-ium-1-yl)butane-1-sulfonic acid with methanesulfonic acid under controlled conditions. The reaction typically requires heating and the use of a suitable solvent to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using reactors designed to handle high temperatures and pressures. The process is optimized to ensure high yield and purity, with continuous monitoring and quality control measures in place.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Sulfobutyl)pyridin-1-ium methanesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
1-(4-Sulfobutyl)pyridin-1-ium methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst and in the synthesis of various organic compounds.
Biology: The compound is employed in the study of cell membranes and membrane proteins due to its zwitterionic nature.
Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(4-Sulfobutyl)pyridin-1-ium methanesulfonate exerts its effects involves its interaction with biological membranes and proteins. The zwitterionic nature of the compound allows it to integrate into cell membranes, affecting membrane fluidity and permeability. It can also bind to specific molecular targets, influencing various cellular pathways.
Comparaison Avec Des Composés Similaires
1-(4-Sulfobutyl)pyridin-1-ium methanesulfonate is similar to other sulfobetaines and ionic liquids, but it has unique properties that set it apart. For example, it has a higher thermal stability and lower viscosity compared to some other ionic liquids. Other similar compounds include 1-(3-sulfopropyl)pyridin-1-ium methanesulfonate and 1-(4-sulfobutyl)-3-methylimidazolium methanesulfonate.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C10H17NO6S2 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
methanesulfonate;4-pyridin-1-ium-1-ylbutane-1-sulfonic acid |
InChI |
InChI=1S/C9H13NO3S.CH4O3S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10;1-5(2,3)4/h1-3,6-7H,4-5,8-9H2;1H3,(H,2,3,4) |
Clé InChI |
WVWKULNFUDTBFD-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)[O-].C1=CC=[N+](C=C1)CCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoro-2-iodobenzo[d]oxazole](/img/structure/B15205107.png)
![2-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B15205112.png)
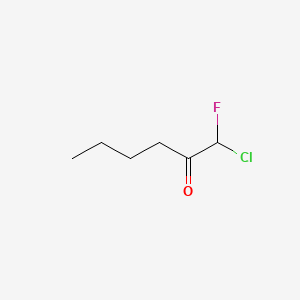
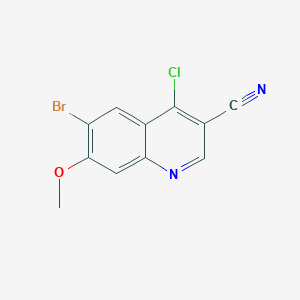

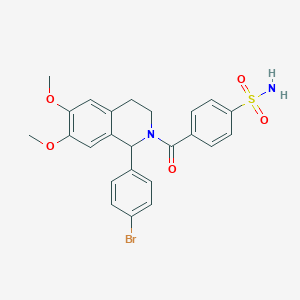
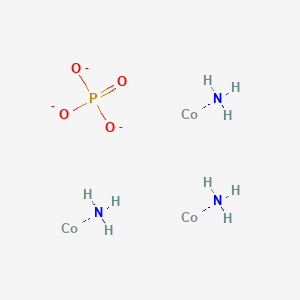
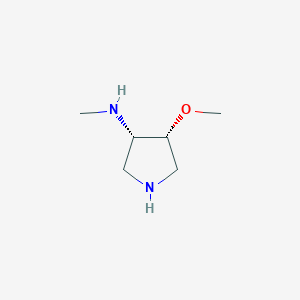
![(3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B15205160.png)
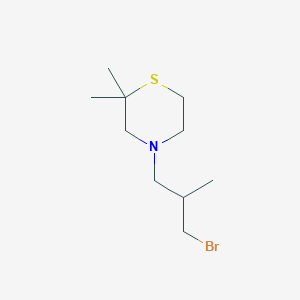
![3-Aminobenzo[c]isoxazole-5-carbonitrile](/img/structure/B15205182.png)
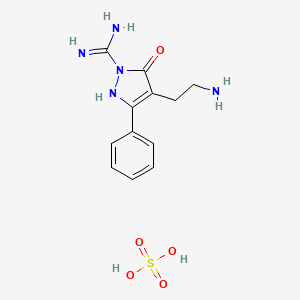
![tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane](/img/structure/B15205196.png)
